Argatroban is a direct, selective thrombin inhibitor. The American College of Cardiologists (ACC) recommend using bivalirudin or argatroban in patients who have had, or at risk for, heparin induced thrombocytopenia (HIT) and are undergoing percutaneous coronary intervention. Argatroban is a non-heparin anticoagulant shown to both normalize platelet count in patients with HIT and prevent the formation of thrombi. Parental anticoagulants must be stopped and a baseline activated partial thromboplastin time must be obtained prior to administering argatroban.
Argatroban anhydrous is an Anti-coagulant and Direct Thrombin Inhibitor. The mechanism of action of argatroban anhydrous is as a Thrombin Inhibitor.
Argatroban is a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site thereby preventing the thrombin-dependent reactions, which include conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots and coagulation is inhibited.
Argatroban Anhydrous is the anhydrous form of argatroban, a synthetic derivative of L-arginine with antithrombotic activity. Argatroban is a univalent and direct inhibitor of fibrin-bound thrombin. This agent reversibly binds to the thrombin active site, thereby preventing the thrombin-dependent reactions, which include the conversion of fibrinogen to fibrin; the activation of factors V, VIII and XI; the activation of protein C; and platelet aggregation. Argatroban is highly selective for thrombin and is able to inhibit the action of both free and clot-associated thrombin. As a result, stabilization of blood clots occurs and coagulation is inhibited.
Argatroban
CAS No.: 74863-84-6
Cat. No.: VC21341131
Molecular Formula: C23H36N6O5S
Molecular Weight: 508.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 74863-84-6 |
---|---|
Molecular Formula | C23H36N6O5S |
Molecular Weight | 508.6 g/mol |
IUPAC Name | (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
Standard InChI | InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1 |
Standard InChI Key | KXNPVXPOPUZYGB-IOVMHBDKSA-N |
Isomeric SMILES | C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
SMILES | CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Canonical SMILES | CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Appearance | White to Off-White Solid |
Colorform | Crystals from ethanol |
Melting Point | 188-191 °C |
Identification and Basic Properties
Argatroban is classified as a small molecule drug and is approved for clinical use in the United States, European Union, and Japan. It was specifically developed as an alternative anticoagulant for patients who cannot receive heparin due to HIT, a potentially life-threatening immune-mediated reaction .
Chemical Structure and Properties
Argatroban is synthesized from L-arginine and functions as a selective thrombin inhibitor with an inhibitory constant (Ki) of 0.04 μM. This high selectivity means that at therapeutic concentrations, argatroban has minimal effects on related serine proteases such as trypsin, factor Xa, plasmin, and kallikrein . The compound has a unique chemical structure that allows it to bind directly to the thrombin active site without requiring the cofactor antithrombin III for its anticoagulant activity .
Classification and Approval Status
Argatroban is categorized as both an approved and investigational drug, indicating its established clinical applications as well as ongoing research into potential new therapeutic uses. The American College of Cardiologists recommends argatroban or bivalirudin for patients who have had, or are at risk for, heparin-induced thrombocytopenia and are undergoing percutaneous coronary intervention .
Mechanism of Action and Pharmacology
Mechanism of Action
Argatroban exerts its anticoagulant effects through direct inhibition of thrombin, a crucial enzyme in the coagulation cascade. By binding to thrombin, argatroban inhibits several critical thrombin-catalyzed or thrombin-induced reactions including:
-
Fibrin formation
-
Activation of coagulation factors V, VIII, and XIII
-
Activation of protein C
Importantly, argatroban is capable of inhibiting both free thrombin in circulation and thrombin that is already bound to clots, providing comprehensive anticoagulant coverage .
Clinical Applications
Approved Indications
Argatroban is primarily indicated for:
-
Prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT)
-
Anticoagulation for patients with HIT who are undergoing percutaneous coronary intervention
Table 1: Approved Indications for Argatroban
Indication Type | Specific Indication |
---|---|
Prophylaxis | Prevention of thrombosis in HIT patients |
Treatment | Active thrombosis in HIT patients |
Procedural | Anticoagulation during percutaneous coronary intervention in HIT patients |
Investigational Uses
Beyond its approved indications, argatroban is being investigated for potential use in several other clinical scenarios:
Initial clinical studies in these areas have shown promising results that warrant further investigation to establish argatroban's efficacy and safety profiles in these contexts .
Clinical Evidence and Efficacy
Efficacy in Heparin-Induced Thrombocytopenia
A pivotal historical-controlled trial evaluated argatroban's efficacy in 304 argatroban-treated patients compared to 193 historical control subjects with HIT. The study was divided into two arms: patients with isolated HIT and patients with HIT complicated by thrombotic syndrome (HITTS) .
Primary Efficacy Outcomes
The study demonstrated significant benefits of argatroban treatment:
-
In patients with HIT, the composite endpoint (death, amputation, or new thrombosis) occurred in 25.6% of argatroban-treated patients versus 38.8% in control subjects (p=0.014)
-
In patients with HITTS, the composite endpoint occurred in 43.8% of argatroban-treated patients versus 56.5% in control subjects (p=0.13)
-
Time-to-event analysis showed significant advantages favoring argatroban in both HIT (p=0.010, hazard ratio=0.60) and HITTS (p=0.014, hazard ratio=0.57) arms
Table 2: Composite Endpoint Outcomes in Argatroban Trial
Patient Group | Argatroban (%) | Control (%) | P-value | Hazard Ratio (95% CI) |
---|---|---|---|---|
HIT | 25.6 | 38.8 | 0.014 | 0.60 (0.40-0.89) |
HITTS | 43.8 | 56.5 | 0.13 | 0.57 (0.36-0.90) |
Secondary Efficacy Outcomes
Argatroban therapy was associated with several important clinical benefits:
-
Significantly reduced death caused by thrombosis (p≤0.005) in both study arms
-
Significantly reduced incidence of new thrombosis (p≤0.044) in both study arms
-
No significant difference in all-cause mortality or amputation rates
-
New thrombotic events in argatroban-treated patients occurred primarily (86%) in the venous circulation
Effects on Platelet Count Recovery
Argatroban demonstrated significant benefits in resolving thrombocytopenia:
-
Thrombocytopenia resolved in ≥69% of argatroban-treated patients compared with ≤50% of control subjects during the treatment interval
-
By day 3, thrombocytopenia resolved in ≥53% of argatroban-treated patients
-
Mean changes in platelet count by day 3 were +54 (±7) ×10^9/L and +52 (±7) ×10^9/L for HIT and HITTS arms, respectively, compared with -33 (±10) ×10^9/L and -21 (±19) ×10^9/L for control subjects (p=0.0001)
-
By the end of treatment, median platelet counts for argatroban-treated patients reached 185.5×10^9/L in the HIT arm and 198×10^9/L in the HITTS arm
Table 3: Platelet Count Recovery with Argatroban Treatment
Parameter | HIT Arm | HITTS Arm | ||
---|---|---|---|---|
Argatroban | Control | Argatroban | Control | |
Mean change by Day 3 (×10^9/L) | +54 (±7) | -33 (±10) | +52 (±7) | -21 (±19) |
Median count at end of treatment (×10^9/L) | 185.5 | - | 198 | - |
Resolution of thrombocytopenia (%) | ≥69 | ≤50 | ≥69 | ≤50 |
Dosing and Administration
Recommended Dosing
For patients with HIT or HITTS, the standard recommended initial dose is 2 μg·kg^-1·min^-1 administered as a continuous intravenous infusion . The dose may be adjusted up to 10 μg·kg^-1·min^-1 (maximum) to achieve the target activated partial thromboplastin time (aPTT) .
Parameter | Value |
---|---|
Initial dose | 2 μg·kg^-1·min^-1 |
Maximum dose | 10 μg·kg^-1·min^-1 |
Target aPTT | 1.5-3.0× baseline (not >100 seconds) |
Median treatment duration | 5.3-5.9 days |
Time to adequate anticoagulation | 4-5 hours |
Duration of Treatment
In clinical studies, the mean duration of argatroban therapy was 5.3±0.3 days for HIT patients and 5.9±0.2 days for HITTS patients . Treatment should continue until the underlying condition is clinically resolved, appropriate alternative anticoagulation is established, or for a maximum of 14 days .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume